(5aR,10bS)-(+)-5a,10b-Dihydro-2-(pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]trizolo[4,3-d][1,4]oxazinium tetrafluoroborate
CAS No.: 872143-57-2
Cat. No.: VC3738053
Molecular Formula: C18H11BF9N3O
Molecular Weight: 467.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872143-57-2 |
|---|---|
| Molecular Formula | C18H11BF9N3O |
| Molecular Weight | 467.1 g/mol |
| IUPAC Name | (1S,9R)-4-(2,3,4,5,6-pentafluorophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate |
| Standard InChI | InChI=1S/C18H11F5N3O.BF4/c19-12-13(20)15(22)18(16(23)14(12)21)26-7-25-11(24-26)6-27-10-5-8-3-1-2-4-9(8)17(10)25;2-1(3,4)5/h1-4,7,10,17H,5-6H2;/q+1;-1/t10-,17+;/m1./s1 |
| Standard InChI Key | CPCMDOOTVHDRTM-CVJFODCESA-N |
| Isomeric SMILES | [B-](F)(F)(F)F.C1[C@@H]2[C@H](C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=C(C(=C(C(=C5F)F)F)F)F |
| SMILES | [B-](F)(F)(F)F.C1C2C(C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=C(C(=C(C(=C5F)F)F)F)F |
| Canonical SMILES | [B-](F)(F)(F)F.C1C2C(C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=C(C(=C(C(=C5F)F)F)F)F |
Introduction
Chemical Identity and Nomenclature
(5aR,10bS)-(+)-5a,10b-Dihydro-2-(pentafluorophenyl)-4H,6H-indeno[2,1-b] trizolo[4,3-d] oxazinium tetrafluoroborate is a compound belonging to the class of indeno[2,1-b] triazolo[4,3-d] oxazinium salts. This compound is uniquely identified by its CAS registry number 872143-57-2 . The systematic IUPAC name for this compound is (1S,9R)-4-(2,3,4,5,6-pentafluorophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.0^2,6.0^11,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate . The compound is also known by several synonyms, including 2-Pentafluorophenyl-6,10b-dihydro-4H,5aH-5-oxo-3,10c-diaza-2-azoniacyclopenta[c]fluorine tetrafluoroborate .
The nomenclature of this compound deserves particular attention as it provides significant information about its structural characteristics. The prefix (5aR,10bS) indicates the specific stereochemistry at the 5a and 10b positions, where R and S designations follow the Cahn-Ingold-Prelog priority rules for specifying absolute stereochemistry . The inclusion of "(+)" in some naming variants suggests that this particular stereoisomer exhibits dextrorotatory optical activity, rotating plane-polarized light in a clockwise direction.
Structural Components and Representation
Various structural representations including SMILES (B-(F)(F)F.C1[C@@H]2C@H[N+]4=CN(N=C4CO2)C5=C(C(=C(C(=C5F)F)F)F)F) and InChI (InChI=1S/C18H11F5N3O.BF4/c19-12-13(20)15(22)18(16(23)14(12)21)26-7-25-11(24-26)6-27-10-5-8-3-1-2-4-9(8)17(10)25;2-1(3,4)5/h1-4,7,10,17H,5-6H2;/q+1;-1/t10-,17+;/m1./s1) provide machine-readable formats for computational analysis of this compound .
Physical and Chemical Properties
The compound exhibits distinctive physical and chemical characteristics that are relevant to its handling, storage, and application in various chemical processes. A comprehensive understanding of these properties is essential for researchers working with this complex molecule.
Basic Physical Properties
The physical properties of (5aR,10bS)-(+)-5a,10b-Dihydro-2-(pentafluorophenyl)-4H,6H-indeno[2,1-b] trizolo[4,3-d] oxazinium tetrafluoroborate are summarized in the following table:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C18H11BF9N3O | |
| Molecular Weight | 467.1 g/mol | |
| Physical Appearance | Light brown powder | |
| Melting Point | 233-237 °C | |
| Storage Conditions | 2-8°C |
The compound's relatively high melting point of 233-237 °C indicates substantial intermolecular forces, likely due to ionic interactions between the cationic oxazinium moiety and the tetrafluoroborate anion . The recommended storage temperature range of 2-8°C suggests potential sensitivity to thermal degradation or other temperature-dependent decomposition processes, highlighting the need for appropriate storage conditions to maintain compound integrity .
Structural Chemistry
The stereochemical aspects of this compound are particularly noteworthy. The (5aR,10bS) configuration defines the three-dimensional arrangement of substituents at the 5a and 10b positions. This stereochemical specification is crucial for understanding the compound's potential biological activities and its performance in asymmetric catalysis applications . The pentafluorophenyl group contributes substantial electron-withdrawing character to the molecule, influencing its reactivity patterns and stability in various reaction environments.
| Hazard Category | Classification | Reference |
|---|---|---|
| Hazard Symbol | C - Corrosive | |
| Risk Codes | 34 - Causes burns | |
| WGK Germany | 3 (Severe hazard to waters) | |
| UN IDs | UN 1759 8/PG 2 |
The corrosive nature of this compound necessitates appropriate protective measures during handling to prevent chemical burns and tissue damage . The WGK (Wassergefährdungsklasse) rating of 3 indicates that this compound poses a severe hazard to aquatic environments, highlighting the importance of proper disposal procedures to prevent environmental contamination .
Applications in Chemical Research
The unique structural features of (5aR,10bS)-(+)-5a,10b-Dihydro-2-(pentafluorophenyl)-4H,6H-indeno[2,1-b] trizolo[4,3-d] oxazinium tetrafluoroborate make it potentially valuable in various chemical applications, particularly in the fields of organic synthesis and catalysis.
Catalytic Applications
Compounds belonging to the class of indeno[2,1-b] triazolo[4,3-d] oxazinium salts are generally known for their utility as catalysts in organic synthesis. The cationic nature of the oxazinium moiety, combined with the electron-withdrawing pentafluorophenyl substituent, potentially enables this compound to function as a Lewis acid catalyst in various transformations. The stereochemically defined structure further suggests possible applications in asymmetric catalysis, where the defined spatial arrangement of the catalyst can induce preferential formation of specific stereoisomers in the reaction products.
Synthetic Applications
As an intermediate in organic synthesis, this compound could serve as a building block for constructing more complex molecular architectures. The unique heterocyclic framework, combined with specific stereochemistry, provides a valuable scaffold that might be further elaborated to access compounds with potential applications in pharmaceutical development or materials science.
Current Research and Future Directions
Related Compounds
The search results indicate the existence of related compounds with similar structural frameworks but different substituents. For example, (5aR,10bS)-2-Phenyl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b] triazolo[4,3-d] oxazin-11-ium tetrafluoroborate (CAS: 925706-36-1) represents a structural analog where the pentafluorophenyl group is replaced with an unsubstituted phenyl ring . Comparative studies of these related compounds could provide valuable insights into the influence of electron-withdrawing substituents on the chemical behavior and applications of this class of compounds.
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